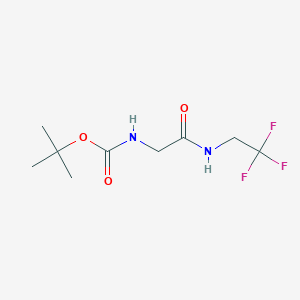

Tert-butyl (2-oxo-2-((2,2,2-trifluoroethyl)amino)ethyl)carbamate

Description

Tert-butyl (2-oxo-2-((2,2,2-trifluoroethyl)amino)ethyl)carbamate is a carbamate-protected intermediate widely employed in organic and medicinal chemistry. Its molecular formula is C₉H₁₄F₃N₂O₃, featuring a tert-butyl carbamate group linked to a 2-oxoethylamine scaffold substituted with a 2,2,2-trifluoroethyl moiety. This compound is primarily utilized in multi-step syntheses to introduce protected amine functionalities, particularly in pharmaceutical contexts. For example, it serves as a precursor to 2-amino-N-(2,2,2-trifluoroethyl)acetamide hydrochloride, a key intermediate in drug discovery, via acid-catalyzed deprotection (e.g., HCl in dioxane) .

The trifluoroethyl group enhances metabolic stability and lipophilicity, making the compound valuable in developing enzyme inhibitors, such as ADAMTS7 inhibitors . Its synthesis often involves tert-butyl carbamate protection strategies to stabilize reactive amines during complex transformations .

Properties

IUPAC Name |

tert-butyl N-[2-oxo-2-(2,2,2-trifluoroethylamino)ethyl]carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15F3N2O3/c1-8(2,3)17-7(16)13-4-6(15)14-5-9(10,11)12/h4-5H2,1-3H3,(H,13,16)(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBMUNGIIVQNAFS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC(=O)NCC(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15F3N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl (2-oxo-2-((2,2,2-trifluoroethyl)amino)ethyl)carbamate typically involves the reaction of tert-butyl carbamate with 2,2,2-trifluoroethylamine under controlled conditions. The reaction is usually carried out in an organic solvent such as methanol or ethanol, with the addition of a suitable catalyst to facilitate the formation of the desired product.

Industrial Production Methods: In an industrial setting, the compound is produced on a larger scale using similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The process involves the use of large reactors, precise temperature control, and efficient separation techniques to isolate the final product.

Chemical Reactions Analysis

Types of Reactions: Tert-butyl (2-oxo-2-((2,2,2-trifluoroethyl)amino)ethyl)carbamate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the compound.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed for reduction reactions.

Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles in the presence of a suitable solvent.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Scientific Research Applications

Tert-butyl (2-oxo-2-((2,2,2-trifluoroethyl)amino)ethyl)carbamate has a wide range of applications in scientific research, including:

Chemistry: Used as an intermediate in the synthesis of more complex molecules.

Biology: Employed in biochemical studies to understand enzyme mechanisms and interactions.

Medicine: Investigated for its potential therapeutic properties in drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which tert-butyl (2-oxo-2-((2,2,2-trifluoroethyl)amino)ethyl)carbamate exerts its effects involves its interaction with specific molecular targets and pathways. The trifluoroethyl group enhances the compound's stability and reactivity, while the carbamate group plays a crucial role in its biological activity.

Comparison with Similar Compounds

Tert-butyl (2-oxo-2-{[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]amino}ethyl)carbamate

- Structural Feature : Contains a boronate ester group on the phenyl ring.

- Synthesis: Not explicitly detailed in evidence, but boronate esters are typically introduced via Suzuki-Miyaura coupling precursors.

- Application : Likely used in cross-coupling reactions for biaryl synthesis .

- Key Difference : The boronate group enables participation in metal-catalyzed reactions, unlike the trifluoroethyl group in the target compound.

Tert-butyl (2-(4-hydroxyphenyl)-2-oxoethyl)carbamate

- Structural Feature : Substituted with a 4-hydroxyphenyl group.

- Molecular Formula: C₁₃H₁₇NO₄ (vs. C₉H₁₄F₃N₂O₃ for the target compound).

- Application : The hydroxyl group enhances solubility in polar solvents, making it suitable for aqueous-phase reactions .

- Key Difference : Reduced electronegativity compared to the trifluoroethyl group, altering reactivity and pharmacokinetic properties.

Tert-butyl N-[2-oxo-2-(thiophen-2-yl)ethyl]carbamate

- Structural Feature : Thiophene ring replaces the trifluoroethyl group.

- Application: Potential use in heterocyclic chemistry or materials science due to sulfur’s electronic properties .

- Key Difference : The aromatic thiophene introduces π-π stacking interactions, absent in the aliphatic trifluoroethyl derivative.

Tert-butyl [(3S,5S,6R)-6-methyl-2-oxo-1-(2,2,2-trifluoroethyl)piperidin-3-yl]carbamate

- Structural Feature: Piperidinone ring with stereocenters.

- Synthesis : Requires enantioselective HPLC separation for chiral resolution .

- Application : Used in synthesizing stereochemically complex pharmaceuticals.

- Key Difference : Stereochemical complexity impacts biological activity and synthetic challenges compared to the achiral target compound.

Biological Activity

Tert-butyl (2-oxo-2-((2,2,2-trifluoroethyl)amino)ethyl)carbamate, commonly referred to as TBOC, is a compound characterized by its unique trifluoroethyl group and carbamate structure. Its molecular formula is , with a molecular weight of 256.22 g/mol. This compound has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry.

- Chemical Name : this compound

- CAS Number : 1231755-15-9

- Molecular Formula :

- Molecular Weight : 256.22 g/mol

Biological Activity Overview

The biological activity of TBOC has been investigated in various studies, focusing on its antimicrobial properties, cytotoxic effects on cancer cells, and its pharmacokinetic profile.

Antimicrobial Properties

Recent studies have indicated that TBOC exhibits significant antimicrobial activity against various strains of bacteria. For instance:

- Minimum Inhibitory Concentration (MIC) values for TBOC against multidrug-resistant Staphylococcus aureus (MRSA) were reported to be in the range of 4–8 μg/mL .

- The compound also displayed activity against Mycobacterium abscessus and Mycobacterium smegmatis, indicating its potential as an antibacterial agent.

Cytotoxicity and Cancer Research

TBOC has been evaluated for its cytotoxic effects on cancer cell lines:

- In vitro studies demonstrated that TBOC exhibits potent inhibitory effects on the proliferation of MDA-MB-231 triple-negative breast cancer cells with an IC50 value of approximately 0.126 μM .

- The selectivity index of TBOC was notably high compared to non-cancerous cells, suggesting a promising therapeutic window for targeting cancer cells while minimizing effects on normal cells.

Pharmacokinetics

Pharmacokinetic studies conducted in animal models have provided insights into the absorption, distribution, metabolism, and excretion (ADME) properties of TBOC:

- The compound showed moderate exposure with a peak plasma concentration () of 592 ± 62 mg/mL after administration in Sprague-Dawley rats .

- It exhibited slow elimination with a half-life () indicating potential for sustained therapeutic effects.

Case Studies

-

Case Study on Antimicrobial Efficacy :

- A study assessed the efficacy of TBOC against clinical isolates of MRSA and other resistant strains. Results indicated that TBOC could serve as a promising candidate for further development in treating resistant bacterial infections.

- Cancer Treatment Study :

Q & A

Q. What are the standard synthetic routes for preparing tert-butyl (2-oxo-2-((2,2,2-trifluoroethyl)amino)ethyl)carbamate, and how do protecting group strategies influence reaction efficiency?

- Methodological Answer : The compound is synthesized via carbamate protection strategies. A key method involves using tert-butyl carbamate as a transient protecting group for amines during multi-step reactions. For example, in a palladium-catalyzed carboamination of allylic alcohols, tert-butyl carbamate intermediates are formed under mild conditions (41% yield) using Cs₂CO₃ as a base and toluene as the solvent . Another approach employs benzyl or tert-butyl carbamate protecting groups to stabilize reactive intermediates, as demonstrated in pest control agent synthesis .

- Key Factors :

- Catalyst Choice : Palladium catalysts enhance regioselectivity in allylic substitutions.

- Base Selection : Cs₂CO₃ improves deprotonation efficiency.

- Solvent Optimization : Toluene minimizes side reactions in carbamate formation.

Q. How can researchers characterize the purity and structural integrity of this compound using spectroscopic methods?

- Methodological Answer : Structural verification relies on:

-

¹H NMR : Distinct peaks for the tert-butyl group (δ ~1.3 ppm, singlet) and trifluoroethyl moiety (δ ~3.8–4.2 ppm, quartet). For example, a derivative showed δ 11.62 (s, NH), 8.74 (d, aromatic protons), and 7.77 (s, trifluoroethyl) .

-

LC-MS : Exact mass (calculated for C₁₀H₁₆F₃N₂O₃: 277.11 g/mol) confirms molecular ion integrity.

-

FT-IR : Carbamate C=O stretching (~1700 cm⁻¹) and NH bending (~1550 cm⁻¹) .

Spectroscopic Data Key Peaks/Values Source ¹H NMR (DMSO-d₆) δ 11.62 (s, 1H), 8.74 (d, J = 8.3 Hz) Molecular Weight 277.11 g/mol IR (C=O stretch) ~1700 cm⁻¹

Advanced Research Questions

Q. What catalytic strategies enhance diastereoselectivity in synthesizing carbamate derivatives like this compound?

- Methodological Answer : Palladium-catalyzed carboamination (e.g., with allylic alcohols) achieves diastereoselectivity via steric and electronic control of transition states. For example, trifluoroacetaldehyde-derived tethers guide stereochemistry in cyclization reactions . Additionally, chiral auxiliaries or enantioselective catalysts (e.g., Rh or Ru complexes) can be employed for asymmetric synthesis.

Q. How do hydrogen bonding interactions influence the solid-state packing and stability of tert-butyl carbamate derivatives?

- Methodological Answer : X-ray crystallography reveals that intermolecular N–H···O=C hydrogen bonds stabilize crystal lattices. For example, Das et al. (2016) demonstrated that carbamate derivatives form 3D architectures via N–H···O and C–H···F interactions, critical for thermal stability .

- Analytical Tools :

- SC-XRD : Resolves bond lengths and angles (e.g., N–H···O ≈ 2.8 Å).

- DSC/TGA : Measures melting points (e.g., 226°C for a related compound) and decomposition profiles .

Q. What role does the trifluoroethyl group play in modulating the compound’s reactivity and bioactivity?

- Methodological Answer : The trifluoroethyl moiety enhances electrophilicity at the carbonyl group, facilitating nucleophilic attacks (e.g., in peptide coupling). Its strong electron-withdrawing effect also increases metabolic stability, as seen in protease inhibitor studies . Computational modeling (DFT) predicts charge distribution and reaction pathways, validated by kinetic studies .

Q. How can polymorph screening optimize the crystalline form of tert-butyl carbamate derivatives for pharmaceutical applications?

- Methodological Answer : High-throughput screening (HTS) using solvent/anti-solvent combinations identifies stable polymorphs. For instance, a patent disclosed a crystalline form of a related carbamate with improved solubility (30% enhancement in DMSO) via controlled recrystallization .

- Techniques :

- PXRD : Distinguishes polymorphs via unique diffraction patterns.

- Solubility Assays : Quantify dissolution rates in biorelevant media.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.